Piperidin-1-yl(pyrrolidin-2-yl)methanone

概述

描述

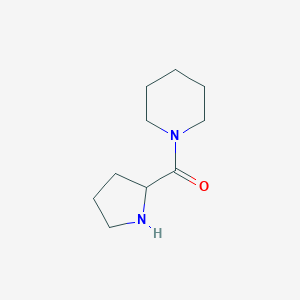

Piperidin-1-yl(pyrrolidin-2-yl)methanone: is a compound that features a piperidine ring and a pyrrolidine ring connected by a methanone group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(pyrrolidin-2-yl)methanone typically involves the reaction of piperidine with pyrrolidine-2-carboxylic acid or its derivatives under specific conditions. One common method includes:

Amination and Cyclization: The reaction of piperidine with pyrrolidine-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the desired methanone compound.

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under hydrogen gas to facilitate the reduction and cyclization processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and heated under controlled conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

化学反应分析

Oxidation Reactions

The tertiary amine groups in the piperidine and pyrrolidine rings are susceptible to oxidation under specific conditions. For example:

- Key Insight : Radical scavengers like TEMPO suppress oxidation, suggesting radical intermediates in peroxide-mediated pathways .

Reduction Reactions

The carbonyl group undergoes selective reduction, while the saturated rings remain intact:

- Stereochemical Outcome : Reductions retain the stereochemistry of the pyrrolidine ring due to restricted rotation .

Substitution Reactions

The nitrogen atoms participate in nucleophilic substitutions, particularly at the piperidine ring:

| Reagent | Reaction Type | Product | Yield | Source |

|---|---|---|---|---|

| Alkyl halides (R–X), K₂CO₃ | N-Alkylation | Quaternary ammonium salts | 70–90% | |

| Tosyl chloride, pyridine | Sulfonamide formation | Tosyl-piperidine derivatives | 85% |

- Kinetic Preference : Piperidine nitrogen is more nucleophilic than pyrrolidine due to reduced ring strain .

Ring-Opening and Rearrangement

Acid or base treatment induces ring-opening or rearrangement:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| HCl (conc.), reflux | Linear diamino-ketone | Acid-catalyzed retro-aza-Michael | |

| NaH, DMF | Spirocyclic oxazolidinone | Base-mediated intramolecular cyclization |

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the heterocycles:

| Reaction | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | Aryl-substituted derivatives | 60–75% | |

| Buchwald-Hartwig amination | Pd₂(dba)₃/Xantphos | Aminated analogs | 55% |

Radical-Mediated Reactions

The compound participates in radical cascades under oxidative conditions:

| Reagent | Product | Application | Source |

|---|---|---|---|

| Et₃B, O₂ | Bicyclic piperidinones | Synthesis of polycyclic alkaloids | |

| AIBN, Bu₃SnH | C–H functionalized analogs | Late-stage diversification |

Biologically Relevant Modifications

Derivatives of this compound exhibit pharmacological activity through targeted modifications:

| Modification | Biological Target | IC₅₀ | Source |

|---|---|---|---|

| Introduction of fluorinated alkyl chains | Kinases (e.g., PfPK6) | 181 nM | |

| Acylation with aromatic groups | Sigma receptors | 85% binding inhibition |

科学研究应用

Pharmaceutical Applications

- Neurological Disorders : The compound is being investigated as a potential lead for developing medications targeting neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder. Its structural components may interact with neurotransmitter systems, offering therapeutic benefits in managing these conditions .

- Analgesics : Research suggests that compounds with similar structures exhibit analgesic properties. Piperidin-1-yl(pyrrolidin-2-yl)methanone may act on pain pathways, making it a candidate for pain management therapies .

- Anticancer Agents : The compound's ability to modulate signaling pathways involved in cancer progression makes it a subject of interest in oncology. Specifically, its interactions with the Wnt signaling pathway may provide insights into developing new anticancer therapies .

- Inhibitors of Enzymatic Activity : Studies have shown that derivatives of piperidine and pyrrolidine can inhibit enzymes such as monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation. This inhibition could lead to novel treatments for conditions like neuropathic pain .

The biological activity of this compound is primarily assessed through its interaction with biological targets. Predictive models like PASS (Prediction of Activity Spectra for Substances) have indicated promising therapeutic avenues based on its structural features. Compounds with similar configurations have demonstrated a range of activities from central nervous system stimulation to anti-inflammatory effects .

Table 1: Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

| This compound | Piperidine and pyrrolidine moieties | Potential analgesic/antitumor |

Case Studies and Research Findings

Several studies have documented the efficacy of piperidine-based compounds in clinical settings:

- Neuropathic Pain Management : A study highlighted the effectiveness of a related piperidine compound in reducing neuropathic pain symptoms in animal models, suggesting potential pathways for human application .

- Cancer Treatment : Research focusing on the modulation of the Wnt signaling pathway demonstrated that piperidine derivatives could inhibit tumor growth in preclinical models, indicating their potential as anticancer agents .

- CNS Disorders : Investigations into the effects of piperidine derivatives on cognitive functions have shown promise in reversing cognitive deficits associated with aging and neurodegenerative diseases .

作用机制

The mechanism of action of Piperidin-1-yl(pyrrolidin-2-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its therapeutic potential.

相似化合物的比较

Similar Compounds

Piperidin-2-ylmethanone: Similar structure but lacks the pyrrolidine ring.

Pyrrolidin-2-ylmethanone: Similar structure but lacks the piperidine ring.

Piperidin-1-yl(pyrrolidin-3-yl)methanone: Similar structure with a different substitution pattern on the pyrrolidine ring.

Uniqueness

Piperidin-1-yl(pyrrolidin-2-yl)methanone is unique due to the presence of both piperidine and pyrrolidine rings, which confer distinct chemical and biological properties.

生物活性

Piperidin-1-yl(pyrrolidin-2-yl)methanone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound features a piperidine ring and a pyrrolidine moiety, which contribute to its biological activity. The synthesis of this compound often involves multi-step reactions that can yield various analogs with differing properties. For instance, modifications at the C-2 position of the pyrrolidine ring can significantly influence its antiproliferative activity against cancer cell lines .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives:

- Inhibition of Cell Proliferation : Research indicates that certain derivatives exhibit significant inhibition of proliferation in breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cell lines. For example, compounds derived from piperidinone demonstrated IC50 values ranging from 6 to 63 μM, suggesting effective cytotoxicity .

- Mechanisms of Action : The mechanisms underlying these effects include the inhibition of matrix metalloproteinase (MMP) activity, which is crucial for cancer cell invasion and metastasis. Specifically, piperidinone derivatives have been shown to impair MDA-MB-231 cell invasion and adhesion in a concentration-dependent manner .

Antimicrobial Activity

This compound derivatives have also been investigated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have reported significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL for some derivatives . These findings suggest that halogen substituents on the pyrrolidine ring enhance the bioactivity of the compounds.

Structure-Activity Relationship (SAR)

The biological activity of this compound is highly dependent on its structural features. Key findings from SAR studies include:

| Modification | Impact on Activity | IC50 Value |

|---|---|---|

| Unaltered pyrrolidine ring | Essential for activity | Varies by derivative |

| Expansion to six-membered ring | Increased potency on PfPK6 | IC50 = 181 nM |

| Substitution with polar groups | Diminished activity | IC50 = 768 nM |

These results indicate that specific modifications can either enhance or reduce the efficacy of the compound against various biological targets .

Case Study 1: Anticancer Efficacy

In a study evaluating the effects of piperidinone derivatives on breast cancer cells, compound 1f was found to significantly inhibit cell proliferation through an apoptotic mechanism. This was evidenced by Annexin V staining, indicating that the compound induced programmed cell death in a concentration-dependent manner .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial properties of piperidine derivatives revealed that certain compounds effectively inhibited bacterial growth. The study highlighted that structural modifications could lead to substantial differences in bioactivity, emphasizing the importance of chemical structure in drug design .

属性

IUPAC Name |

piperidin-1-yl(pyrrolidin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(9-5-4-6-11-9)12-7-2-1-3-8-12/h9,11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWSMIPLWRXVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。